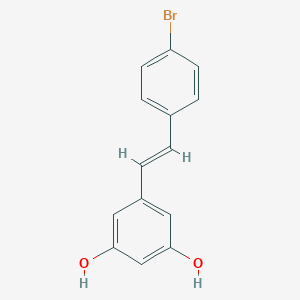

4'-Bromo-resveratrol

描述

属性

IUPAC Name |

5-[(E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJVLKFAQIWASE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224713-90-9 | |

| Record name | 1224713-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 4'-Bromo-resveratrol: A Technical Guide for Researchers

An In-depth Examination of the Dual SIRT1/SIRT3 Inhibitor's Action in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a brominated analog of the well-studied polyphenol resveratrol, has emerged as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This technical guide delineates the mechanism of action of this compound, focusing on its anti-cancer properties observed in preclinical studies. By inhibiting SIRT1 and SIRT3, this compound instigates a cascade of cellular events, including metabolic reprogramming, cell cycle arrest, and induction of apoptosis, ultimately leading to the suppression of cancer cell proliferation and survival. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as metabolism, stress resistance, and longevity. In the context of cancer, certain sirtuins, particularly the nuclear SIRT1 and the mitochondrial SIRT3, are often overexpressed and contribute to tumor progression and survival.[1][2] Consequently, the development of sirtuin inhibitors has become a promising avenue for anti-cancer drug discovery.

This compound has been identified as a potent small molecule inhibitor of both SIRT1 and SIRT3.[1][2][3] Unlike its parent compound, resveratrol, which can activate SIRT1 under certain conditions, this compound consistently demonstrates inhibitory activity against both sirtuins. This dual inhibition triggers a multi-faceted anti-cancer response, making it a compound of significant interest for further investigation and development.

Mechanism of Action: Dual Inhibition of SIRT1 and SIRT3

The primary mechanism of action of this compound is its direct inhibition of the deacetylase activity of both SIRT1 and SIRT3.[1][2] This inhibition is achieved through binding to the enzyme, which has been structurally characterized for SIRT3.[4] The simultaneous suppression of these two key sirtuins disrupts cellular homeostasis in cancer cells, leading to a series of downstream effects that collectively inhibit tumor growth.

References

- 1. NAD+/NADH Assay Kit | ABIN5067559 [antibodies-online.com]

- 2. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clonogenic survival assay [bio-protocol.org]

The Biological Activity of 4'-Bromo-resveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a molecule of significant interest in biomedical research. Its structural modification, the addition of a bromine atom at the 4' position of the stilbene backbone, confers distinct biological activities compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.

Core Biological Activities

This compound is primarily recognized as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases involved in a myriad of cellular processes, including metabolism, stress responses, and aging.[1][2][3][4][5][6] Unlike resveratrol, which is known to activate SIRT1, this compound exhibits potent inhibitory effects on both SIRT1 and SIRT3.[4] This inhibitory action is central to its observed anti-cancer properties.

Anti-Cancer Activity

Melanoma: this compound has been shown to inhibit the growth of human melanoma cells.[1][3] Its mechanism of action in melanoma involves the dual inhibition of SIRT1 and SIRT3, leading to mitochondrial metabolic reprogramming, cell cycle arrest, and induction of apoptosis.[1][3] Studies have demonstrated that treatment with this compound results in a decrease in melanoma cell proliferation and clonogenic survival.[1]

Gastric Cancer: In gastric cancer cells, this compound has been found to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[7][8][9] By inhibiting SIRT3, it downregulates the expression of stemness-related proteins and enhances the chemosensitivity of gastric cancer cells to conventional chemotherapeutic agents like 5-fluorouracil (5-FU).[7]

Molecular Mechanisms

Induction of Apoptosis: this compound induces apoptosis in cancer cells. This is evidenced by a decrease in the levels of pro-caspase-3 and pro-caspase-8, and a corresponding increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1]

Cell Cycle Arrest: The compound causes a G0/G1 phase arrest in the cell cycle of melanoma cells.[1] This cell cycle inhibition is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21 (WAF-1/P21) and a decrease in the levels of Cyclin D1 and cyclin-dependent kinase 6 (CDK6).[1][10][11][12][13]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Inhibitory Activity against Sirtuins

| Target | Activity | IC50 | Reference |

| SIRT1 | Potent Inhibitor | Not explicitly stated | [1][2][5][6] |

| SIRT3 | Potent Inhibitor | Not explicitly stated | [1][2][5][6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | Effect on Cell Viability | Reference |

| MKN45 | Gastric Cancer | 24, 48, 72 hours | Dose-dependent inhibition (12.5, 25, 50, 100 µM) | [7] |

| AGS | Gastric Cancer | 24, 48, 72 hours | Dose-dependent inhibition (12.5, 25, 50, 100 µM) | [7] |

| G361 | Melanoma | Not specified | Decrease in proliferation | [1][3] |

| SK-MEL-28 | Melanoma | Not specified | Decrease in proliferation | [1][3] |

| SK-MEL-2 | Melanoma | Not specified | Decrease in proliferation | [1][3] |

Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific signaling pathways.

Figure 1: Inhibition of SIRT1 and SIRT3 by this compound.

Figure 2: SIRT3-JNK signaling pathway in gastric cancer.

Figure 3: Mechanisms of apoptosis induction and cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 and SIRT3 activity assay kits.[14][15][16][17]

Materials:

-

Purified recombinant SIRT1 or SIRT3 enzyme

-

Fluorogenic sirtuin substrate (e.g., acetylated peptide with a fluorophore and quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Sirtuin inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound (this compound) or vehicle control to the wells of the 96-well plate.

-

Add the purified SIRT1 or SIRT3 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

-

Calculate the percent inhibition of sirtuin activity by this compound compared to the vehicle control.

Figure 4: Workflow for a fluorometric sirtuin activity assay.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., MKN45, AGS, G361)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising bioactive compound with potent anti-cancer properties, primarily attributed to its dual inhibitory activity against SIRT1 and SIRT3. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its capacity to sensitize them to chemotherapy, highlights its therapeutic potential. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Further studies are warranted to establish its in vivo efficacy and safety profile for potential clinical applications.

References

- 1. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway [u-labex.com]

- 9. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resveratrol Attenuates the Proliferation of Prostatic Stromal Cells in Benign Prostatic Hyperplasia by Regulating Cell Cycle Progression, Apoptosis, Signaling Pathways, BPH Markers, and NF-κB Activity [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 15. abcam.com [abcam.com]

- 16. abcam.com [abcam.com]

- 17. abcam.com [abcam.com]

Preliminary Studies on 4'-Bromo-resveratrol's Anti-Cancer Effects: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a compound of interest in oncology research. Exhibiting inhibitory effects on specific sirtuin enzymes, namely SIRT1 and SIRT3, this molecule has demonstrated potential anti-cancer properties in preliminary studies. This technical guide provides a comprehensive overview of the early research into the anti-cancer effects of this compound, with a focus on its activity in melanoma and gastric cancer. The guide summarizes key quantitative data, details experimental protocols, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Core Findings: Anti-Cancer Activity of this compound

Preliminary research indicates that this compound exerts its anti-cancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. These effects have been observed in both melanoma and gastric cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's anti-cancer effects.

Table 1: Effects of this compound on Melanoma Cells

| Cell Line | Assay | Treatment | Results | Reference |

| G361, SK-MEL-28, SK-MEL-2 | Proliferation Assay | This compound | Dose-dependent decrease in cell proliferation. | [1] |

| G361, SK-MEL-28, SK-MEL-2 | Clonogenic Survival Assay | This compound | Decrease in clonogenic survival. | [1] |

| G361, SK-MEL-28, SK-MEL-2 | Apoptosis Assay | This compound | Induction of apoptosis, accompanied by a decrease in procaspase-3 and procaspase-8, and an increase in cleaved caspase-3 and PARP. | [1] |

| G361, SK-MEL-28, SK-MEL-2 | Cell Cycle Analysis | This compound | G0/G1 phase arrest, accompanied by an increase in WAF-1/P21 and a decrease in Cyclin D1/Cyclin-dependent kinase 6 protein levels. | [1] |

| Melanoma Cells | Metabolic Assays | This compound | Decrease in lactate production and glucose uptake. | [1] |

Table 2: Effects of this compound on Gastric Cancer Cells

| Cell Line | Assay | Treatment | Results | Reference |

| MKN45, AGS | Cell Viability Assay | This compound (0, 12.5, 25, 50, and 100 μM) for 24, 48, or 72 h | Dose-dependent inhibition of gastric cancer cell growth. | [2] |

| MKN45 | Sphere Formation Assay | This compound (25 μM) | Inhibition of stemness properties. | [2] |

| MKN45 | Colony Formation Assay | This compound (25 μM) | Inhibition of stemness properties. | [2] |

| MKN45, AGS | Flow Cytometry (for stemness markers) | This compound (12.5 or 25 μM) for 48 h | Downregulation of CD24 and LGR5 expression; reduction of ALDH1+ cells. | [3] |

| MKN45 | Western Blotting (for stemness proteins) | This compound (25 μM) for 48 h | Downregulation of HO-1, SOX2, Nanog, and Notch1. | [2] |

| MKN45, AGS | Chemosensitivity Assay | Combination of this compound (25 μM) and 5-FU (0.5 μM) | Increased chemosensitivity to 5-FU. | [2] |

Signaling Pathways

This compound's anti-cancer activity is linked to the modulation of specific signaling pathways.

In gastric cancer , this compound inhibits cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway .[2][3][4] This inhibition leads to the downregulation of stemness-related proteins and increases the sensitivity of cancer cells to chemotherapy.[2]

In melanoma , this compound acts as a dual inhibitor of SIRT1 and SIRT3 .[1][5] This dual inhibition leads to mitochondrial metabolic reprogramming, affecting cell cycle progression and inducing apoptosis.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed gastric cancer cells (MKN45 and AGS) in 96-well plates at a density of 6,000 cells/well and incubate for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, and 100 μM) for different time points (e.g., 24, 48, and 72 hours).[2]

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat melanoma or gastric cancer cells with this compound at desired concentrations and for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., SIRT3, p-JNK, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Detect the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.

Conclusion

The preliminary studies on this compound highlight its potential as an anti-cancer agent, particularly in melanoma and gastric cancer. Its ability to target key signaling pathways involved in cell survival, proliferation, and stemness provides a strong rationale for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of this promising compound. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and toxicological profiling to pave the way for potential clinical translation.

References

- 1. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4'-Bromo-resveratrol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent modulator of key cellular signaling pathways, demonstrating significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of its known mechanisms of action, primarily as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This document aims to serve as a valuable resource for researchers investigating the therapeutic applications of sirtuin inhibitors and developing novel anti-cancer agents.

Chemical Structure and Identification

This compound is a stilbenoid, characterized by a 1,2-diphenylethylene core structure. It is systematically named 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol .[1] The key structural feature is the presence of a bromine atom at the 4'-position of one of the phenyl rings, which distinguishes it from its parent compound, resveratrol.

| Identifier | Value |

| IUPAC Name | (E)-5-(4-bromostyryl)benzene-1,3-diol |

| Formal Name | 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol[1] |

| CAS Number | 1224713-90-9[1] |

| Molecular Formula | C₁₄H₁₁BrO₂[1] |

| Molecular Weight | 291.14 g/mol [1] |

| SMILES | Oc1cc(O)cc(/C=C/c2ccc(Br)cc2)c1[1] |

| InChI | InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

| Property | Value |

| Physical State | Crystalline solid[1] |

| Solubility | DMF: 100 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 100 µg/mL[1] |

| Storage | Store at -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

| λmax | 213, 303, 316 nm[1] |

Biological and Pharmacological Properties

This compound is a potent dual inhibitor of the NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1] Unlike its parent compound, resveratrol, which is known to activate SIRT1, this compound exhibits inhibitory activity against both enzymes. This dual inhibition is the basis for its observed anti-cancer properties.

Mechanism of Action

Crystal structure studies of SIRT3 in complex with this compound have revealed two binding sites for the compound. The inhibitory mechanism involves substrate competition at an internal binding site.[2] Homology modeling suggests that a second, allosteric binding site might be responsible for the paradoxical activation of SIRT1 by resveratrol.[2]

Anti-Cancer Activity

Preclinical studies have demonstrated the efficacy of this compound in various cancer models:

-

Melanoma: It has been shown to inhibit the growth of melanoma cells by inducing mitochondrial metabolic reprogramming.[3]

-

Gastric Cancer: this compound inhibits gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[4]

The anti-proliferative effects are attributed to the induction of apoptosis and cell cycle arrest.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of stilbenes like this compound is the Wittig reaction . This reaction involves the coupling of a phosphonium ylide with an aldehyde.

Workflow for the Wittig Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Protocol (Hypothetical, based on standard Wittig reaction procedures):

-

Preparation of the Phosphonium Salt: 3,5-Dimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) are refluxed in toluene for 24 hours. The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to 0°C. A strong base such as n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at 0°C, during which a color change to deep orange/red is typically observed, indicating ylide formation.

-

Wittig Reaction: A solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Demethylation: The crude 3,5-dimethoxy-4'-bromostilbene is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C under an inert atmosphere. Boron tribromide (BBr₃, 3.0 eq) is added dropwise. The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Final Work-up and Purification: The reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Biological Assays

Workflow for Assessing Anti-Cancer Activity of this compound

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Detailed Protocols (based on published studies):

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Western Blot Analysis:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, SIRT3, cleaved caspase-3, PARP, p21, Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathways

This compound has been shown to modulate specific signaling pathways, leading to its anti-cancer effects.

References

The Pharmacology of 4'-Bromo-resveratrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol is a synthetic analog of resveratrol, a naturally occurring polyphenol known for its diverse biological activities. Unlike its parent compound which can activate sirtuin 1 (SIRT1), this compound acts as a potent dual inhibitor of two key members of the sirtuin family of NAD+-dependent deacetylases: SIRT1 and SIRT3.[1][2][3][4][5] This distinct pharmacological profile has positioned this compound as a valuable tool for investigating the roles of SIRT1 and SIRT3 in various cellular processes and as a potential therapeutic agent, particularly in the context of oncology.

This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, and its effects on cancer cells. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Pharmacology

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of SIRT1 and SIRT3.[2][6] Structural studies have revealed that it binds to both an internal site and an allosteric site on SIRT3, competing with the substrate.[2] While specific IC50 values are not consistently reported across the literature, one study indicated that this compound completely inhibited both SIRT1 and SIRT3 activity at a concentration of 0.2 mM in a deacetylation assay.[6]

Anti-Cancer Effects

The dual inhibition of SIRT1 and SIRT3 by this compound has been shown to impart significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably in melanoma and gastric cancer.[1][4]

In Melanoma:

In human melanoma cell lines (G361, SK-MEL-28, and SK-MEL-2), this compound has been demonstrated to:

-

Decrease cell proliferation and clonogenic survival.[4]

-

Induce apoptosis, evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), and a decrease in procaspase-3 and -8.[4]

-

Cause a G0/G1 phase cell cycle arrest.[4] This is accompanied by an increase in the cell cycle inhibitor WAF-1/P21 and a decrease in the levels of Cyclin D1 and Cyclin-dependent kinase 6 (CDK6).[4]

-

Downregulate the proliferation marker, proliferating cell nuclear antigen (PCNA).[4]

-

Inhibit melanoma cell migration.[4]

-

Induce mitochondrial metabolic reprogramming, characterized by a decrease in lactate production, glucose uptake, and the NAD+/NADH ratio.[4] This is associated with the downregulation of lactate dehydrogenase A (LDHA) and glucose transporter 1 (GLUT1).[4]

In Gastric Cancer:

In human gastric cancer cells, this compound has been shown to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[1][7] Specifically, it:

-

Reduces gastric cancer cell viability in a dose-dependent manner.[1]

-

Inhibits the stemness properties of gastric cancer cells.[1]

-

Downregulates the expression of stemness-related markers.[1]

-

Increases chemosensitivity to 5-fluorouracil (5-FU).[1]

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line(s) | Cancer Type | Concentration(s) | Duration | Key Effects | Reference(s) |

| G361, SK-MEL-28, SK-MEL-2 | Melanoma | Not specified | Not specified | Decreased proliferation and clonogenic survival, induction of apoptosis, G0/G1 cell cycle arrest, inhibition of cell migration. | [4] |

| MKN45, AGS | Gastric Cancer | 0, 12.5, 25, 50, 100 µM | 24, 48, 72 h | Dose-dependent inhibition of cell viability. | [1] |

| MKN45 | Gastric Cancer | 25 µM | Not specified | Inhibition of sphere formation and colony formation ability. | [1] |

| MKN45, AGS | Gastric Cancer | 25 µM with 0.5 µM 5-FU | 48 h | Increased chemosensitivity to 5-FU. | [1] |

Effects of this compound on Key Protein Expression and Cellular Processes

| Target/Process | Cell Line(s) | Concentration | Duration | Observed Effect | Reference(s) |

| WAF-1/P21 | Melanoma | Not specified | Not specified | Increase in protein levels. | [4] |

| Cyclin D1/CDK6 | Melanoma | Not specified | Not specified | Decrease in protein levels. | [4] |

| Procaspase-3, Procaspase-8 | Melanoma | Not specified | Not specified | Decrease in protein levels. | [4] |

| Cleaved Caspase-3, Cleaved PARP | Melanoma | Not specified | Not specified | Increase in protein levels. | [4] |

| PCNA | Melanoma | Not specified | Not specified | Downregulation of protein levels. | [4] |

| Lactate Production, Glucose Uptake | Melanoma | Not specified | Not specified | Decrease. | [4] |

| NAD+/NADH Ratio | Melanoma | Not specified | Not specified | Decrease. | [4] |

| LDHA, GLUT1 | Melanoma | Not specified | Not specified | Downregulation of protein levels. | [4] |

| Stemness-related markers | MKN45 | 25 µM | 48 h | Downregulation. | [1] |

| JNK phosphorylation | MKN45 | 12.5, 25 µM | 48 h | Decrease. | [8] |

| Notch1 | MKN45 | 12.5, 25 µM | 48 h | Decrease. | [8] |

Experimental Protocols

Synthesis of this compound

Plausible Synthesis via Wittig Reaction:

-

Preparation of the Phosphonium Ylide: 3,5-Dimethoxybenzyl alcohol is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr3). The resulting bromide is then reacted with triphenylphosphine to form the phosphonium salt. Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium) generates the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with 4-bromobenzaldehyde in an appropriate solvent (e.g., THF) to form the stilbene backbone. This reaction typically yields a mixture of cis and trans isomers.

-

Purification and Demethylation: The isomers are separated using column chromatography. The desired trans-isomer is then demethylated using a reagent such as boron tribromide (BBr3) to yield this compound.

Plausible Synthesis via Heck Reaction:

-

Preparation of Reactants: 3,5-Dihydroxystyrene (or a protected version) and 4-bromoiodobenzene (or another suitable aryl halide) are required.

-

Heck Coupling: The two reactants are coupled in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base in a suitable solvent.

-

Deprotection and Purification: If protecting groups were used for the hydroxyls on the styrene, they are removed. The final product, this compound, is then purified by column chromatography.

Key In Vitro Assays

Cell Culture and Treatment:

-

Human melanoma (G361, SK-MEL-28, SK-MEL-2) or gastric cancer (MKN45, AGS) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4][8][17]

-

This compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[17]

-

Cells are treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.[1][8][17]

Cell Viability Assay (e.g., MTT or CCK-8):

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

The cells are then treated with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours).[1]

-

At the end of the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a few hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO for MTT).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining and Flow Cytometry):

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis:

-

Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[18][19][20][21]

-

The protein concentration of the lysates is determined using a BCA protein assay.[8]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

-

The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).[19]

-

The membrane is then incubated with primary antibodies against the proteins of interest (e.g., SIRT1, SIRT3, cleaved caspase-3, Cyclin D1, etc.) overnight at 4°C.[19]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol).[22][23]

-

The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.[22][23]

-

qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the genes of interest.[22][24]

-

The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Mandatory Visualization

Caption: Signaling pathways affected by this compound in melanoma cells.

Caption: SIRT3-JNK-Notch1 signaling pathway in gastric cancer stemness.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-melanoma effects of concomitant inhibition of SIRT1 and SIRT3 in BrafV600E/PtenNULL mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sciepub.com [sciepub.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 17. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. nacalai.com [nacalai.com]

- 21. bio-rad.com [bio-rad.com]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 24. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

Methodological & Application

Application Notes and Protocols for 4'-Bromo-resveratrol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent modulator of key cellular signaling pathways, demonstrating significant anti-cancer properties. Unlike its parent compound, this compound acts as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and tumorigenesis.[1][2] This document provides detailed experimental protocols for the application of this compound in cell culture, summarizes its effects on various cancer cell lines, and illustrates its mechanism of action through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT3.[1] In the context of cancer, its inhibitory action on SIRT3 is of particular interest. SIRT3 is a mitochondrial deacetylase that regulates metabolic homeostasis and has been implicated in maintaining the stemness of cancer stem cells.[3][4] By inhibiting SIRT3, this compound disrupts mitochondrial metabolism and downregulates pathways associated with cancer cell survival and proliferation. One of the key downstream effects of SIRT3 inhibition by this compound is the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and the regulation of cancer stemness.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the viability of human gastric cancer cell lines, MKN45 and AGS, at various time points.

Table 1: Effect of this compound on MKN45 Cell Viability (% of Control)

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 | 100 | 100 | 100 |

| 12.5 | ~95 | ~85 | ~75 |

| 25 | ~90 | ~70 | ~60 |

| 50 | ~80 | ~50 | ~40 |

| 100 | ~60 | ~30 | ~20 |

Data extrapolated from graphical representations in cited literature.[3]

Table 2: Effect of this compound on AGS Cell Viability (% of Control)

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 | 100 | 100 | 100 |

| 12.5 | ~100 | ~90 | ~80 |

| 25 | ~95 | ~80 | ~65 |

| 50 | ~85 | ~60 | ~45 |

| 100 | ~70 | ~40 | ~25 |

Data extrapolated from graphical representations in cited literature.[3]

In studies on human melanoma cell lines (G361, SK-MEL-28, and SK-MEL-2), this compound has been shown to decrease proliferation and clonogenic survival, induce apoptosis, and cause a G0/G1 phase cell cycle arrest.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 6,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM).[3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Low melting point agarose

-

Crystal violet solution (0.005%)

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in 6-well plates.

-

Trypsinize and count the cells.

-

Resuspend 2.5 x 10^4 MKN45 cells in 0.3% low melting point agarose in complete medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[3]

-

Layer the cell suspension on top of the base layer.

-

Incubate the plates for 2 weeks, adding fresh medium with this compound or vehicle every 3-4 days.

-

After 2 weeks, stain the colonies with 0.005% crystal violet.[3]

-

Count the number of colonies and measure their area using imaging software like ImageJ.[3]

Sphere Formation Assay

This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Materials:

-

This compound

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates (e.g., NanoCulture Plate)

Procedure:

-

Trypsinize and count the cells to obtain a single-cell suspension.

-

Seed 1 x 10^4 MKN45 cells in an ultra-low attachment plate with sphere-forming medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[3]

-

Incubate the plates for 7 days.[3]

-

After 7 days, visualize and count the number of spheres formed. The area of the spheres can be measured using imaging software.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: SIRT3-JNK Signaling Pathway Inhibition by this compound.

References

- 1. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolving 4'-Bromo-resveratrol for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, is a potent inhibitor of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3) deacetylases.[1][2] Its investigation in various therapeutic areas, including cancer research, necessitates standardized protocols for its dissolution to ensure reproducible and reliable results in in vitro assays.[3][4] This document provides detailed application notes and protocols for the proper dissolution and handling of this compound for experimental use.

Physicochemical Properties and Solubility

This compound (5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol) is a crystalline solid with a molecular weight of 291.1 g/mol .[5] Its solubility is a critical factor for the preparation of stock solutions for in vitro studies. The compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).

Table 1: Solubility of this compound in Various Solvents.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 100 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [5][6] |

| Ethanol | 50 mg/mL | [5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 100 µg/mL | [5] |

Note: Solubility values may have slight variations between different suppliers.

Recommended Solvents for In Vitro Assays

For most in vitro assays, including cell-based and biochemical experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This is due to its high solvating power for the compound and its miscibility with aqueous culture media. Ethanol can also be used, but researchers should be mindful of its potential effects on certain cell types at higher concentrations. DMF is also a suitable solvent, offering the highest solubility, but it is less commonly used in cell culture applications due to its higher potential for toxicity.

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 291.1 g/mol )

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 14.555 mg of the compound (Calculation: 0.05 mol/L * 0.001 L * 291.1 g/mol = 0.014555 g).

-

Dissolution: Add the weighed this compound to a sterile, light-protected tube. Add the calculated volume of sterile DMSO.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[7]

-

Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3][8] When stored at -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.[3] Protect from light.[3]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

-

50 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 50 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To prevent precipitation of the compound, add the stock solution to the pre-warmed culture medium and mix immediately and thoroughly.[7]

-

The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. A final concentration of 0.1% DMSO is often preferred.[7]

-

Table 2: Example Dilution Scheme for a 100 µM Working Solution.

| Step | Action | Description |

| 1 | Prepare Intermediate Dilution | Add 2 µL of 50 mM stock to 998 µL of culture medium. |

| 2 | Mix Thoroughly | Vortex gently to ensure homogeneity. This results in a 100 µM working solution. |

| 3 | Final DMSO Concentration | The final DMSO concentration in this working solution will be 0.2%. |

Signaling Pathway and Experimental Workflow Diagrams

This compound as a Sirtuin Inhibitor

This compound acts as a dual inhibitor of SIRT1 and SIRT3, which are involved in various cellular processes, including metabolism and stress responses.[1][3]

Caption: Inhibition of SIRT1 and SIRT3 by this compound.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for using this compound in a cell-based assay.

Caption: General workflow for preparing and using this compound.

Important Considerations

-

Light Sensitivity: this compound may be light-sensitive. It is recommended to handle the compound and its solutions in a manner that minimizes light exposure, such as using amber vials or tubes wrapped in aluminum foil.

-

Stability in Aqueous Solutions: Like its parent compound resveratrol, this compound's stability in aqueous solutions may be pH and temperature-dependent.[9][10] It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

-

Solvent Effects: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

-

Quality of Compound: The purity of the this compound can impact experimental outcomes. Ensure you are using a high-purity grade compound from a reputable supplier.

References

- 1. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Bromoresveratrol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. emulatebio.com [emulatebio.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

Effective Concentration and Application Protocols for 4'-Bromo-resveratrol in Melanoma Cells

Application Note

Introduction

4'-Bromo-resveratrol, a synthetic analog of the natural polyphenol resveratrol, has emerged as a potent anti-melanoma agent. It functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators of cellular metabolism and survival.[1][2][3] This document provides a comprehensive overview of the effective concentrations of this compound in various melanoma cell lines and detailed protocols for key in vitro experiments to assess its efficacy. The information presented is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-melanoma effects through a multi-pronged approach. By inhibiting SIRT1 and SIRT3, it induces metabolic reprogramming, leading to a decrease in lactate production and glucose uptake.[1][2] This metabolic shift is accompanied by cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2] Key molecular events include the downregulation of Cyclin D1 and Cyclin-dependent kinase 6 (CDK6), and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Data Presentation

Table 1: Effective Concentrations of this compound on Melanoma Cell Proliferation

While specific IC50 values for this compound in the G361, SK-MEL-28, and SK-MEL-2 human melanoma cell lines have not been explicitly reported in the primary literature, studies have demonstrated a significant dose-dependent inhibition of proliferation. The table below summarizes the concentration range at which these anti-proliferative effects were observed.

| Cell Line | Concentration Range (mM) | Duration of Treatment | Assay | Reference |

| G361 | 0.0125 - 0.2 | 72 hours | MTT Assay | [1] |

| SK-MEL-28 | 0.0125 - 0.2 | 72 hours | MTT Assay | [1] |

| SK-MEL-2 | 0.0125 - 0.2 | 72 hours | MTT Assay | [1] |

Table 2: Effects of this compound on Melanoma Cell Functions

| Effect | Melanoma Cell Lines | Concentration (mM) | Outcome | Reference |

| Inhibition of Clonogenic Survival | G361, SK-MEL-28, SK-MEL-2 | 0.0125 - 0.2 | Dose-dependent decrease in colony formation | [1] |

| Induction of Apoptosis | G361, SK-MEL-28, SK-MEL-2 | Not specified | Increased PARP cleavage | [1] |

| Cell Cycle Arrest | G361, SK-MEL-28, SK-MEL-2 | Not specified | G0/G1 phase arrest | [1] |

| Metabolic Reprogramming | G361, SK-MEL-28, SK-MEL-2 | Not specified | Decreased lactate production and glucose uptake | [1][2] |

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of melanoma cells.

-

Materials:

-

Melanoma cells (e.g., G361, SK-MEL-28, SK-MEL-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.0125 to 0.2 mM. A vehicle control (DMSO) should also be included.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of melanoma cells after treatment with this compound.

-

Materials:

-

Melanoma cells

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed cells into 6-well plates at a density of 500 cells/well.

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (0.0125 - 0.2 mM) for 24 hours.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the control.

-

3. Apoptosis Assay (Western Blot for PARP Cleavage)

This protocol detects the induction of apoptosis by analyzing the cleavage of PARP.

-

Materials:

-

Melanoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat melanoma cells with the desired concentration of this compound for 48 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PARP, cleaved PARP, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

4. Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Melanoma cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat melanoma cells with this compound for 48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizations

Caption: Signaling pathway of this compound in melanoma cells.

Caption: General experimental workflow for evaluating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Inhibition of Specific Sirtuins as a Potential Strategy to Inhibit Melanoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 4'-Bromo-resveratrol in a Clonogenic Survival Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has demonstrated significant anti-cancer properties. This document provides detailed application notes and protocols for assessing the long-term efficacy of this compound on cancer cell proliferation and survival using the clonogenic survival assay. This assay is a gold-standard in vitro method to determine the ability of a single cell to form a colony, thereby measuring the reproductive viability of a cell population after exposure to a cytotoxic agent.

Studies have shown that this compound acts as a dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3).[1] The inhibition of these NAD+-dependent deacetylases leads to a decrease in cancer cell proliferation and clonogenic survival.[1] This compound has been observed to induce apoptosis and cause G0/G1 phase cell cycle arrest in melanoma cells.[1] Furthermore, it can inhibit gastric cancer cell stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] The clonogenic assay is, therefore, a critical tool to quantify the cytotoxic and cytostatic effects of this compound on cancer cells.

Putative Signaling Pathways Affected by this compound

This compound, similar to its parent compound resveratrol, is believed to modulate a variety of signaling pathways implicated in cancer progression.[4][5][6][7][8] The inhibition of SIRT1 and SIRT3 by this compound can lead to downstream effects on cell cycle regulation, apoptosis, and metabolism.[1]

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., G361, SK-MEL-28 melanoma; MKN45, AGS gastric cancer).

-

This compound: Stock solution prepared in DMSO and stored at -20°C.

-

Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet Staining Solution: 0.5% crystal violet in 50% methanol/water.

-

Tissue Culture Plates: 6-well and 100 mm plates.

-

Sterile Pipettes and Tips

-

Incubator: 37°C, 5% CO2.

-

Microscope

-

Hemocytometer or Automated Cell Counter

Experimental Workflow

Caption: Experimental workflow for the clonogenic survival assay.

Detailed Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell line in complete medium until approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cells.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into 6-well plates at a predetermined density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

-

-

Treatment with this compound:

-

Allow the seeded cells to attach to the plates for 24 hours in the incubator.

-

Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range to start with is 10 µM to 100 µM.[9]

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Incubate the plates for 48 hours.

-

-

Colony Formation:

-

After the 48-hour treatment period, carefully aspirate the medium containing this compound.

-

Gently wash the cells once with PBS.

-

Add fresh, complete medium to each well.

-

Return the plates to the incubator and allow the colonies to grow for 10-14 days. The incubation time will vary depending on the growth rate of the cell line.

-

Monitor the plates every 2-3 days to observe colony formation.

-

-

Fixation and Staining:

-

Once the colonies in the control wells are visible to the naked eye (typically containing at least 50 cells), remove the medium.

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of the crystal violet staining solution to each well and incubating for 20-30 minutes at room temperature.

-

Carefully remove the staining solution.

-

Gently wash the plates with tap water until the background is clear and only the colonies are stained.

-

Allow the plates to air dry completely.

-

-

Data Analysis:

-

Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[10]

-

Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:

-

Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100

-

Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

-

-

Data Presentation

The quantitative data from a clonogenic survival assay should be presented in a clear and organized manner. Below is a template for data presentation.

Table 1: Effect of this compound on the Clonogenic Survival of [Cell Line Name] Cells

| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |

| Vehicle Control (DMSO) | 0 | 1.00 | ||

| This compound | 10 | |||

| This compound | 25 | |||

| This compound | 50 | |||

| This compound | 100 |

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 2: Reported IC50 Values of Resveratrol in Various Cancer Cell Lines (for reference)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HeLa | Cervical Cancer | 200-250 | 48 |

| MDA-MB-231 | Breast Cancer | 200-250 | 48 |

| MCF-7 | Breast Cancer | 400-500 | 48 |

| SiHa | Cervical Cancer | 400-500 | 48 |

| A549 | Lung Cancer | 400-500 | 48 |

This table provides reference IC50 values for resveratrol from a study to aid in dose selection for this compound experiments.[11]

Conclusion

The clonogenic survival assay is a robust method for evaluating the long-term effects of this compound on the reproductive integrity of cancer cells. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and quantifiable data on the anti-proliferative and cytotoxic potential of this promising anti-cancer agent. The provided information on the putative signaling pathways can further aid in the interpretation of the experimental results and guide future mechanistic studies.

References

- 1. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]

- 5. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic Assay [en.bio-protocol.org]

- 11. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of PARP Cleavage Induced by 4'-Bromo-resveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction